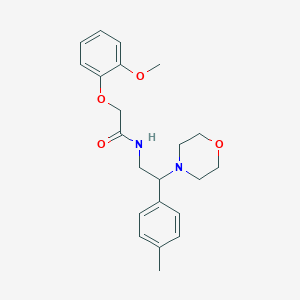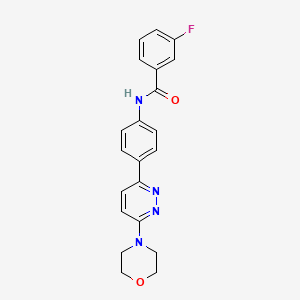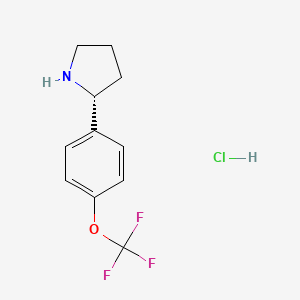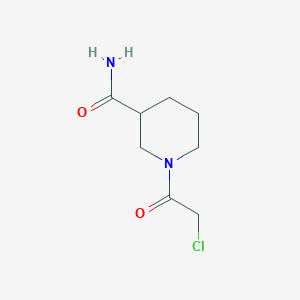
1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide is a compound that features a trifluoromethyl group attached to a pyrrole ring. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the biological activity and metabolic stability of compounds.
準備方法
The synthesis of 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light . Another approach involves the use of trifluoromethyl sulfonyl chloride (CF3SO2Cl) with a base such as triethylamine (TEA) in an organic solvent .
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.
化学反応の分析
1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with NaBH4 produces alcohols.
科学的研究の応用
1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide has a wide range of scientific research applications:
Biology: The compound’s ability to enhance metabolic stability makes it valuable in the study of enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, often through hydrogen bonding or hydrophobic interactions. This can lead to the inhibition or activation of specific biological pathways, depending on the target .
類似化合物との比較
1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide can be compared with other trifluoromethylated compounds, such as:
Trifluoromethylbenzene: Similar in its trifluoromethyl group but differs in the aromatic ring structure.
Trifluoromethylpyridine: Contains a pyridine ring instead of a pyrrole ring, leading to different chemical properties and reactivity.
Trifluoromethylpyrazole: Features a pyrazole ring, which can influence its biological activity and applications.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group with the pyrrole ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-methyl-4-(trifluoromethyl)pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-12-2-4(6(11)13)5(3-12)7(8,9)10/h2-3H,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMKMMLDHPBJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2884369.png)

![1-[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2884373.png)
![2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2884374.png)


![N-[2-(1H-indol-3-yl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2884378.png)
![2-CHLORO-4-FLUORO-N-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}BENZAMIDE](/img/structure/B2884381.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide](/img/structure/B2884382.png)



![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2884388.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2884391.png)
